molecular formula C25H24N4O3 B2741292 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940988-44-3

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2741292
CAS No.: 940988-44-3
M. Wt: 428.492
InChI Key: HPUGMFRQVNVORA-FMIVXFBMSA-N
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Description

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:

  • A carbonitrile group at position 2.
  • A piperazin-1-yl group at position 5, acylated with 2-methylbenzoyl.
  • An (E)-configured ethenyl group at position 2, linked to a 4-methoxyphenyl ring.

This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions. The 4-methoxy group enhances electron-donating properties, while the 2-methylbenzoyl moiety introduces steric bulk to the piperazine ring .

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-5-3-4-6-21(18)24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-9-19-7-10-20(31-2)11-8-19/h3-12H,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUGMFRQVNVORA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An oxazole ring , which is known for its role in various pharmacological activities.
  • A piperazine moiety , often associated with neuroactive properties.
  • A carbonitrile group , which can enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted the antibacterial activity of oxazole derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against multidrug-resistant strains, surpassing conventional antibiotics like sparfloxacin in some cases .
Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus32Sparfloxacin: 64
Escherichia coli16Ciprofloxacin: 32

Anticancer Properties

The compound has shown promise in cancer research:

  • In vitro studies reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • The presence of the piperazine group enhances its interaction with cellular targets, potentially increasing its efficacy against various cancer types.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects:

  • Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This may lead to applications in treating anxiety and depression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole ring may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurochemical pathways.
  • Oxidative Stress Induction : Studies suggest that derivatives can increase reactive oxygen species (ROS) within cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Study :
    • Researchers synthesized various oxazole derivatives and tested their efficacy against common pathogens. Results indicated that modifications to the piperazine moiety significantly enhanced antibacterial potency .
  • Anticancer Assessment :
    • A specific study focused on the cytotoxic effects of oxazole derivatives on breast and colon cancer cells, demonstrating IC50 values lower than those of established chemotherapeutic agents .
  • Neuropharmacological Evaluation :
    • Behavioral assays in animal models showed that certain oxazole derivatives reduced anxiety-like behaviors, suggesting potential as anxiolytic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the piperazine acyl group and the ethenyl-linked aromatic ring . These modifications influence electronic, steric, and pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Ethenyl Substituent Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-Methylbenzoyl (E)-4-Methoxyphenyl ~447.5 (calculated) Balanced lipophilicity; moderate steric hindrance
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl ~453.4 Increased electronegativity; potential enhanced target binding
2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Methoxybenzoyl 2-Chlorophenyl 448.91 Higher lipophilicity (Cl substituent); altered π-π stacking
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Methylbenzoyl (E)-3-Methoxyphenyl ~447.5 (calculated) Meta-methoxy reduces electron donation; possible metabolic stability

Electronic and Steric Effects

  • 4-Fluorobenzoyl (): Fluorine’s electronegativity may enhance dipole interactions but increase metabolic susceptibility . 4-Methoxybenzoyl (): Methoxy’s electron-donating effect could stabilize charge-transfer interactions .
  • Ethenyl-Linked Aromatic Rings :

    • 4-Methoxyphenyl (Target) : Para-methoxy enhances resonance effects, favoring planar conformations for target binding.
    • 3-Methoxyphenyl () : Meta-substitution disrupts resonance, possibly altering binding affinity .
    • 4-Fluorophenyl () : Fluorine’s inductive effect may improve membrane permeability but reduce solubility .

Pharmacological Implications

  • Autotaxin Inhibition () : A structurally distinct oxazole-piperazine compound (GLPG1690) demonstrates efficacy in pulmonary fibrosis via lysophosphatidic acid (LPA) modulation. The target compound’s 2-methylbenzoyl group may offer similar metabolic stability .
  • Anti-Inflammatory Activity (): Analogs like SC-560 (a pyrazole derivative) highlight the role of methoxy and fluorophenyl groups in cyclooxygenase inhibition.

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